molecular formula C9H8F2O3 B6305276 5-Ethoxy-2,4-difluorobenzoic acid CAS No. 2091815-37-9

5-Ethoxy-2,4-difluorobenzoic acid

Cat. No. B6305276
CAS RN: 2091815-37-9
M. Wt: 202.15 g/mol
InChI Key: FGUZZBSRVJPDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-2,4-difluorobenzoic acid, also known as 5-EtO-DFA, is an organic compound belonging to the class of benzoic acids. It is an important intermediate in the synthesis of several drugs, including antidepressant drugs and anti-inflammatory drugs. 5-EtO-DFA is also used in the manufacture of agricultural chemicals and pesticides. This compound has been widely studied in recent years due to its potential applications in the pharmaceutical and agricultural industries.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2,4-difluorobenzoic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Inhibition of this enzyme leads to a decrease in the production of prostaglandins, which can reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that the compound has anti-inflammatory and analgesic effects. In addition, this compound has been shown to reduce the production of prostaglandins, which can lead to a decrease in inflammation and pain.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Ethoxy-2,4-difluorobenzoic acid in laboratory experiments include its low cost and easy availability. In addition, the compound is relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is the lack of knowledge about its mechanism of action and its biochemical and physiological effects.

Future Directions

Future research should focus on further elucidating the mechanism of action of 5-Ethoxy-2,4-difluorobenzoic acid, as well as its biochemical and physiological effects. In addition, further studies should be conducted to explore the potential applications of this compound in the pharmaceutical and agricultural industries. Finally, additional research should be conducted to evaluate the safety and efficacy of this compound for use in humans and animals.

Synthesis Methods

5-Ethoxy-2,4-difluorobenzoic acid can be synthesized from the reaction of ethyl-2,4-difluorobenzoate and hydroxylamine hydrochloride in aqueous ethanol. This reaction is carried out at room temperature, and the resulting product is purified by recrystallization. This method has been demonstrated to be a reliable and efficient way to synthesize this compound.

Scientific Research Applications

5-Ethoxy-2,4-difluorobenzoic acid has been the subject of numerous scientific studies due to its potential applications in the pharmaceutical and agricultural industries. In the pharmaceutical industry, this compound has been used as an intermediate in the synthesis of several drugs, including antidepressant drugs and anti-inflammatory drugs. In the agricultural industry, this compound has been used in the manufacture of agricultural chemicals and pesticides.

Safety and Hazards

The safety data sheet for a similar compound, 4-Ethoxy-2,6-difluorobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-ethoxy-2,4-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-2-14-8-3-5(9(12)13)6(10)4-7(8)11/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUZZBSRVJPDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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